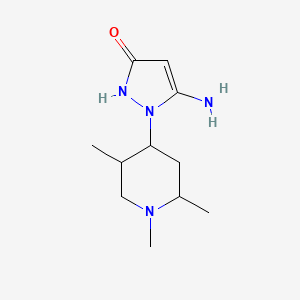
5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives are often synthesized for their potential use in medicinal chemistry due to their structural similarity to the adenine part of ATP, making them suitable for the design of kinase inhibitors and other biologically active compounds .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One such method is the three-component condensation, which involves the reaction of 4-piperidinones, 5-pyrazolones, and malononitrile. This method has been shown to be effective for synthesizing substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, which are structurally related to the compound of interest . Additionally, the electrochemical synthesis method has been found to be more regioselective and yields products that are analytically pure without the need for further recrystallization .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using X-ray diffraction methods. For instance, the crystal and molecular structure of a related compound, 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one, was determined, revealing the presence of intramolecular hydrogen bonding and the tautomeric form of the 3-pyrazolone ring in the solid state . This information is crucial for understanding the chemical behavior and potential interactions of the compound in biological systems.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including condensation with fluorinated 1,3-diketones to form 1H-pyrazolo[3,4-b]pyridines . The reactivity of the amino group in these compounds is also noteworthy, as it can be targeted by electrophiles such as acid chlorides and isothiocyanates to yield amide and thiourea products . These reactions expand the chemical diversity of the pyrazole derivatives and can be used to synthesize novel compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as the trimethyl-piperidinyl group can affect the compound's solubility, stability, and reactivity. The amino group in the 5-position is a key functional group that can participate in hydrogen bonding and can be modified through various chemical reactions to alter the compound's properties . Understanding these properties is essential for the development of pyrazole derivatives as pharmaceutical agents.
Scientific Research Applications
Chemical Inhibition and Drug Metabolism
Pyrazoline derivatives, similar in structure to the specified compound, have been explored for their role in inhibiting cytochrome P450 enzymes. These enzymes are crucial for drug metabolism in the human liver, and inhibitors can help predict drug-drug interactions during coadministration of multiple medications. For example, various chemical inhibitors have been reviewed for their potency and selectivity across major human hepatic CYP isoforms, demonstrating the critical role of pyrazoline derivatives in understanding drug metabolism and interactions (Khojasteh et al., 2011).
Therapeutic Applications
Research on pyrazoline derivatives highlights a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. These compounds exhibit a variety of pharmacological effects due to their structural versatility and ability to interact with different biological targets (Shaaban et al., 2012).
Synthesis of Heterocycles
Pyrazoline-based compounds serve as key precursors and intermediates in the synthesis of complex heterocyclic structures, which are of significant interest in medicinal and pharmaceutical chemistry. Their utility in synthesizing pyrano[2,3-d]pyrimidine scaffolds, among others, underlines their importance in drug discovery and development (Parmar et al., 2023).
Kinase Inhibition and Cancer Therapy
Pyrazolo[3,4-d]pyrimidines, related to the compound , have been reviewed for their medicinal attributes, particularly in kinase inhibition—a crucial mechanism in treating various cancers and other diseases. These compounds' structural resemblance to purines makes them promising candidates for therapeutic applications, including their potential in central nervous system disorders, cardiovascular diseases, and as anticancer agents (Chauhan & Kumar, 2013).
properties
IUPAC Name |
3-amino-2-(1,2,5-trimethylpiperidin-4-yl)-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-7-6-14(3)8(2)4-9(7)15-10(12)5-11(16)13-15/h5,7-9H,4,6,12H2,1-3H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERAHEXBXSFFAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C)C)N2C(=CC(=O)N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)
![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)




